molecular formula C17H16N4O5S B11558227 2-[(4-nitrobenzyl)sulfanyl]-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide

2-[(4-nitrobenzyl)sulfanyl]-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide

Cat. No.: B11558227
M. Wt: 388.4 g/mol
InChI Key: DHNIDDAVEWFDNF-LDADJPATSA-N
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Description

2-[(4-nitrobenzyl)sulfanyl]-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-nitrobenzyl)sulfanyl]-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide typically involves a multi-step process. The initial step often includes the nitration of benzene derivatives to introduce nitro groups. Subsequent steps may involve the formation of sulfanyl and hydrazide linkages under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production .

Chemical Reactions Analysis

Types of Reactions

2-[(4-nitrobenzyl)sulfanyl]-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Reaction conditions are carefully controlled to achieve the desired products .

Major Products

Scientific Research Applications

2-[(4-nitrobenzyl)sulfanyl]-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-nitrobenzyl)sulfanyl]-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. The nitro and sulfanyl groups play a crucial role in its biochemical activity, potentially affecting various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(4-nitrobenzyl)sulfanyl]-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide apart is its unique combination of nitro and sulfanyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H16N4O5S

Molecular Weight

388.4 g/mol

IUPAC Name

N-[(E)-1-(3-nitrophenyl)ethylideneamino]-2-[(4-nitrophenyl)methylsulfanyl]acetamide

InChI

InChI=1S/C17H16N4O5S/c1-12(14-3-2-4-16(9-14)21(25)26)18-19-17(22)11-27-10-13-5-7-15(8-6-13)20(23)24/h2-9H,10-11H2,1H3,(H,19,22)/b18-12+

InChI Key

DHNIDDAVEWFDNF-LDADJPATSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSCC1=CC=C(C=C1)[N+](=O)[O-])/C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

CC(=NNC(=O)CSCC1=CC=C(C=C1)[N+](=O)[O-])C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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